molecular formula C11H9BF3K B2688342 Potassium trifluoro(naphthalen-2-ylmethyl)borate CAS No. 1632070-89-3

Potassium trifluoro(naphthalen-2-ylmethyl)borate

Cat. No.: B2688342
CAS No.: 1632070-89-3
M. Wt: 248.1
InChI Key: HMGVKBWSWGTEGU-UHFFFAOYSA-N
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Description

Potassium trifluoro(naphthalen-2-ylmethyl)borate is a chemical compound with the molecular formula C11H9BF3K and a molecular weight of 248.1 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with a trifluoroborate group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(naphthalen-2-ylmethyl)borate typically involves the reaction of naphthalen-2-ylmethylboronic acid with potassium fluoride and a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: Potassium trifluoro(naphthalen-2-ylmethyl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Catalysts: Palladium-based catalysts are commonly used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound.

Scientific Research Applications

Potassium trifluoro(naphthalen-2-ylmethyl)borate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of potassium trifluoro(naphthalen-2-ylmethyl)borate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making it a versatile reagent in organic synthesis. The naphthalene ring provides additional stability and reactivity, allowing the compound to participate in a wide range of reactions .

Comparison with Similar Compounds

Uniqueness: Potassium trifluoro(naphthalen-2-ylmethyl)borate is unique due to the presence of both the naphthalene ring and the trifluoroborate group. This combination provides enhanced stability and reactivity, making it a valuable reagent in various chemical reactions and applications.

Properties

IUPAC Name

potassium;trifluoro(naphthalen-2-ylmethyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BF3.K/c13-12(14,15)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGVKBWSWGTEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=CC2=CC=CC=C2C=C1)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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